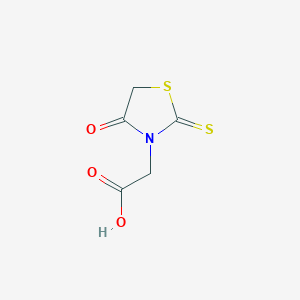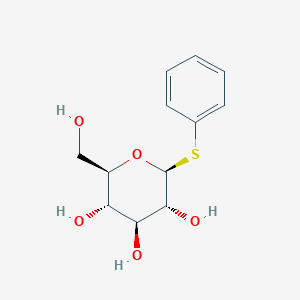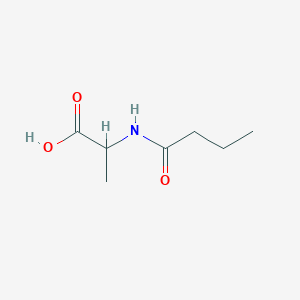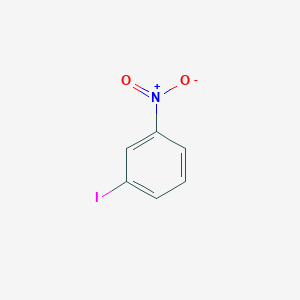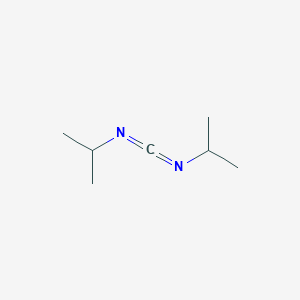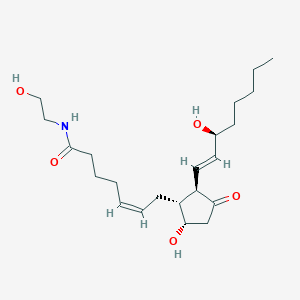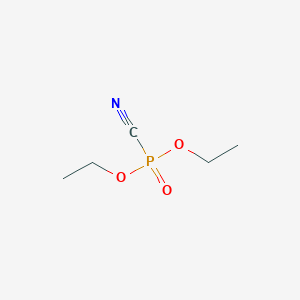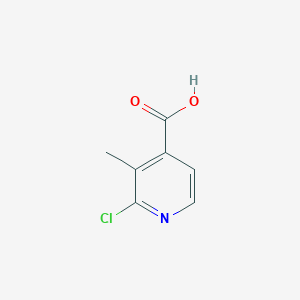
2-Chloro-3-methylisonicotinic acid
説明
2-Chloro-3-methylisonicotinic acid is a compound of interest in organic chemistry and materials science. It has various applications due to its unique chemical and physical properties.
Synthesis Analysis
- 2-Chloronicotinic acid, a key precursor to 2-Chloro-3-methylisonicotinic acid, can be synthesized from 3-cyanopyridine through a series of reactions involving oxidation, chlorination, and hydrolysis (Wei-bing, 2009).
- Microwave-assisted synthesis methods have been explored for creating derivatives of nicotinic acid, demonstrating a range of efficient synthetic pathways (Quevedo, Bavetsias, & McDonald, 2009).
Molecular Structure Analysis
- Infrared spectral and X-ray studies have identified polymorphic forms of related nicotinic acid compounds, providing insight into the molecular structure of 2-Chloro-3-methylisonicotinic acid (Takasuka, Nakai, & Shiro, 1982).
Chemical Reactions and Properties
- Studies on similar compounds, such as triorganotin(IV) complexes, offer insights into potential chemical reactions and properties of 2-Chloro-3-methylisonicotinic acid and its derivatives (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Physical Properties Analysis
- The physical properties of 2-Chloro-3-methylisonicotinic acid can be inferred from studies on similar compounds, which exhibit specific crystalline structures and melting points (Szafran, Katrusiak, & Dega‐Szafran, 2008).
Chemical Properties Analysis
- The chemical properties of 2-Chloro-3-methylisonicotinic acid, such as reactivity and stability, can be deduced from studies on related compounds, highlighting their behavior in various chemical environments (Pedireddi & Varughese, 2004).
科学的研究の応用
Hydrogen Bonds and Conformational Analysis
Studies on bis(1-methylisonicotinate) derivatives highlight the importance of hydrogen bonding and conformational arrangements in molecular structures, providing insights into the stability and interaction capabilities of related compounds, including 2-Chloro-3-methylisonicotinic acid. Such analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications in drug design and material sciences (Szafran, Katrusiak, & Dega-Szafran, 2006).
Synthesis and Characterization
Research on the synthesis and characterization of related pyridine derivatives demonstrates methodologies for producing and analyzing compounds with similar structural features to 2-Chloro-3-methylisonicotinic acid. Such studies are foundational for developing new chemical entities with potential applications in pharmaceuticals and agrochemicals (Shen Ying-zhong, 2009).
Microwave-assisted Synthesis
The microwave-assisted synthesis of aminonicotinic acids from chloronicotinic acid illustrates advanced techniques for efficiently producing derivatives of nicotinic acid, including 2-Chloro-3-methylisonicotinic acid. These methodologies offer rapid, efficient paths to new compounds with potential biological activity (Quevedo, Bavetsias, & McDonald, 2009).
Crystal and Molecular Structure Analysis
Detailed studies on the crystal and molecular structure of bis(1-methylisonicotinate) derivatives provide insights into the molecular arrangements and interactions that could influence the physical and chemical properties of related compounds, such as 2-Chloro-3-methylisonicotinic acid. Understanding these properties is crucial for the development of materials with specific characteristics (Szafran, Katrusiak, & Dega-Szafran, 2008).
Synthetic Technology Improvement
Advancements in the synthetic technology of pyridinecarboxlic acids, like those based on chloro and methyl derivatives, underscore the ongoing efforts to improve the efficiency and yield of chemical processes for producing compounds with agricultural and medicinal relevance (Nie Wen-na, 2006).
特性
IUPAC Name |
2-chloro-3-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLCHBMNCMRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567866 | |
| Record name | 2-Chloro-3-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylisonicotinic acid | |
CAS RN |
133928-73-1 | |
| Record name | 2-Chloro-3-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

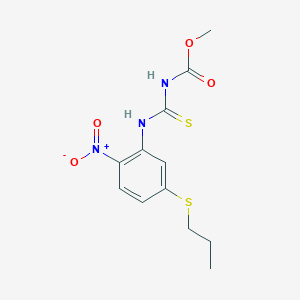

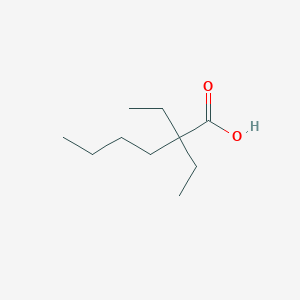
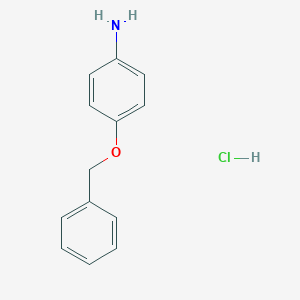
![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
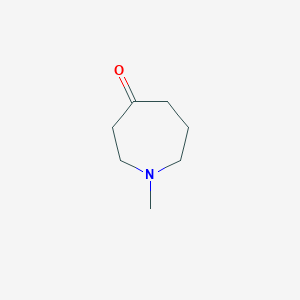
![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)
